Home > Products > Screening Compounds P20210 > 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine - 2228306-98-5

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

Catalog Number: EVT-2901318
CAS Number: 2228306-98-5
Molecular Formula: C8H6Br2N2O
Molecular Weight: 305.957
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused ring system that includes both a pyridine and an imidazole moiety, with additional bromine and methoxy substituents. The presence of these functional groups can significantly influence the compound's chemical reactivity and biological activity.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 2-aminopyridines and halogenated reagents. Its synthesis has been explored in the context of developing new pharmaceuticals, particularly those targeting infectious diseases like tuberculosis .

Classification

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is classified as a brominated heterocycle and is part of a larger class of bioactive compounds. These types of compounds are often investigated for their potential therapeutic applications due to their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine derivatives with various electrophiles under controlled conditions. For instance, the reaction may employ brominating agents in the presence of solvents like dimethylformamide or acetonitrile.

Technical Details

  1. Starting Materials: The synthesis often begins with 2-aminopyridine derivatives.
  2. Bromination: Bromination can be achieved using bromine or N-bromosuccinimide as brominating agents.
  3. Reaction Conditions: The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to products.
  4. Purification: The final product is purified using column chromatography or recrystallization techniques .
Molecular Structure Analysis

Structure

The molecular structure of 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine consists of:

  • An imidazole ring fused to a pyridine ring.
  • Bromine atoms at positions 5 and 6.
  • A methoxy group at position 8.

Data

The molecular formula is C9H7Br2N3OC_9H_7Br_2N_3O with a molecular weight of approximately 292.98 g/mol. The compound's structure can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring.

Technical Details

These reactions are typically facilitated by adjusting pH levels or introducing catalysts that enhance reactivity. For example, using bases can promote nucleophilic substitution reactions .

Mechanism of Action

Process

The mechanism of action for compounds like 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine often involves interaction with specific biological targets:

  • Targeting Enzymes: These compounds may inhibit enzymes critical for pathogen survival.
  • Interference with Cellular Processes: They may disrupt signaling pathways within cells.

Data

Studies have shown that modifications in the bromine and methoxy groups can affect binding affinity and selectivity towards biological targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point ranges from approximately 150°C to 155°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.

Relevant analytical techniques like Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) can be employed to determine these properties .

Applications

Scientific Uses

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for treating bacterial infections or cancer.
  • Research Tools: Used in studies investigating cellular mechanisms and enzyme inhibition.

This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents .

Introduction to Imidazo[1,2-a]pyridine Derivatives in Modern Heterocyclic Chemistry

Role of Brominated Imidazo[1,2-a]pyridines in Medicinal and Materials Science

Bromination of the imidazo[1,2-a]pyridine core dramatically enhances its utility in both therapeutic development and materials innovation. The electron-rich heterocyclic system readily undergoes electrophilic halogenation, typically at the C5, C6, and C8 positions, enabling strategic installation of bromine atoms that serve as versatile handles for further functionalization. Medicinal chemistry exploits these brominated intermediates extensively through cross-coupling reactions, facilitating systematic structure-activity relationship (SAR) exploration around the heterocyclic core.

In drug discovery, brominated derivatives demonstrate enhanced target affinity and improved pharmacokinetic properties. For instance, CTN1122—a 3-(4-pyridyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine—exhibited potent antileishmanial activity (IC₅₀ = 0.20 μM against L. major) through selective inhibition of Leishmania casein kinase 1 (L-CK1.2). Pharmacophore optimization revealed that bromine introduction at C5/C6 positions significantly improved target binding via hydrophobic pocket interactions within the ATP-binding site [1]. Similarly, brominated imidazo[1,2-a]pyridine derivative LB-1 emerged as a highly selective CDK9 inhibitor (IC₅₀ = 9.22 nM) for colorectal cancer treatment, where bromine atoms contributed to optimal kinase domain binding and apoptotic induction in HCT116 cells [3]. These examples underscore bromine’s critical role in enhancing biological potency through targeted hydrophobic interactions and conformational stabilization.

Table 1: Bioactive Brominated Imidazo[1,2-a]pyridine Derivatives

CompoundBromination PatternBiological TargetKey Activity
CTN1122 analogsC5/C6 dibromoLeishmania casein kinase 1Antileishmanial (IC₅₀ = 0.16-0.20 μM)
LB-1Not specifiedCDK9Anticancer (IC₅₀ = 9.22 nM)
STAT3 inhibitorsC6 mono/dibromoSTAT3 SH2 domainGastric cancer growth inhibition
Antimicrobial agentsVariableBacterial enzymesAnti-pseudomonal/anti-enteric activity

Materials science leverages brominated imidazo[1,2-a]pyridines as key synthetic intermediates for constructing complex molecular architectures. The carbon-bromine bonds undergo efficient palladium-catalyzed couplings (Suzuki, Stille, Sonogashira) to generate π-extended systems for optoelectronic applications. Halogen bonding capabilities further enable supramolecular assembly into functional materials. Commercial availability of building blocks like 6-bromo-7-methoxyimidazo[1,2-a]pyridine [7] facilitates materials development, while 8-bromoimidazo[1,5-a]pyridine exemplifies halogenated variants serving as precursors for metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs) [5] [10]. The distinct electronic effects of bromine at different ring positions (electron-withdrawing at C5/C6 vs. electron-donating at C3) provide additional avenues for fine-tuning material properties like charge mobility and luminescence efficiency.

Pharmacological Significance of Methoxy and Halogen Substituents in Heterocyclic Frameworks

The pharmacological profile of imidazo[1,2-a]pyridines is profoundly influenced by synergistic interactions between methoxy and halogen substituents. Methoxy groups—particularly at the C8 position—contribute critical solubility enhancements and metabolic stabilization, while halogen atoms (Br, Cl, F) provide electronic modulation and direct molecular recognition. This combination addresses inherent limitations of unsubstituted heterocycles, including poor bioavailability and rapid hepatic clearance.

The 8-methoxy group exerts multifaceted effects on drug-like properties:

  • Electronic Modulation: Resonance donation from the methoxy oxygen increases electron density at N1-C2, enhancing hydrogen-bond acceptor capacity critical for target engagement.
  • Solubilization: The polar methoxy group improves aqueous solubility by ~3-fold compared to alkyl analogs, addressing a key limitation in drug development [2].
  • Metabolic Stability: Methoxy substitution at C8 blocks cytochrome P450-mediated oxidation, as demonstrated by the instability of unsaturated piperidine analogs versus their methoxylated counterparts [9].

In antimicrobial imidazo[1,2-a]pyridine-Schiff base hybrids, the 8-methoxy group significantly improved activity against P. aeruginosa and E. coli by enhancing membrane penetration while maintaining low cytotoxicity [2]. Similarly, in STAT3 inhibitors for gastric cancer, methoxy introduction improved metabolic stability (t₁/₂ > 40 min in human liver microsomes) without compromising kinase selectivity [9]. These benefits are position-dependent, with C8-methoxy proving more effective than C6-substitution for both solubility and metabolic resistance.

Table 2: Pharmacological Impact of Methoxy and Halogen Substituents

Substituent PatternElectronic EffectPharmacological Outcome
8-OMe + 5,6-diBrResonance donation + σ-withdrawalEnhanced solubility & target affinity
6-OMe + 8-BrModerate donation + polarBalanced potency & metabolic stability
7-OMe + 6-Br (commercial)Steric hindrance + electronicSynthetic intermediate for antimicrobials
3-Br onlyStrong σ-withdrawalReduced activity (loss of H-bonding motifs)

Halogen atoms—particularly bromine at C5/C6—provide complementary benefits:

  • Hydrophobic Pocket Occupancy: The 4-fluorophenyl moiety of CTN1122 analogs optimally occupied hydrophobic pockets in L-CK1.2, with bromine enhancing this interaction through van der Waals contacts [1].
  • Directing Group Effects: Bromine atoms facilitate regioselective metalation and cross-coupling, enabling efficient generation of analog libraries for SAR studies [6] [8].
  • Halogen Bonding: Bromine serves as a halogen bond donor to carbonyl oxygens in target proteins, contributing 1–3 kcal/mol to binding energy—a critical factor in kinase inhibitor design [1] [3].

The 5,6-dibromo-8-methoxy substitution pattern uniquely integrates these advantages: the ortho-dibromo motif provides exceptional versatility for derivatization via sequential cross-couplings, while the 8-methoxy group counters the hydrophobic nature of halogens through polarity enhancement. This combination proved vital in antileishmanial analogs where metabolic stability (microsomal t₁/₂ > 30 min) was achieved alongside submicromolar potency [1] [9]. Synthetic methodologies like halogen-induced controllable cyclizations further leverage these halogenated frameworks to access complex heterocyclic architectures [6].

Properties

CAS Number

2228306-98-5

Product Name

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

IUPAC Name

5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine

Molecular Formula

C8H6Br2N2O

Molecular Weight

305.957

InChI

InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3

InChI Key

CZDYHPIBOLNLOY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(N2C1=NC=C2)Br)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.